molecular formula C9H19N B13243881 2-Pentylpyrrolidine

2-Pentylpyrrolidine

Cat. No.: B13243881
M. Wt: 141.25 g/mol
InChI Key: LVLVZGGJJOWJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a pentyl substituent at the second position. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1-pentylamine with 1,4-dibromobutane under basic conditions can yield this compound. Another method involves the reduction of 2-pentylpyrrole using hydrogenation catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pentyl group or hydrogen atoms on the pyrrolidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like alkyl halides and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

2-Pentylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a model compound in studies of enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its effects on the central nervous system.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-pentylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. Its effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Pentylpyrrolidine can be compared with other pyrrolidine derivatives, such as:

    2-Methylpyrrolidine: Similar in structure but with a methyl group instead of a pentyl group.

    2-Phenylpyrrolidine: Contains a phenyl group, leading to different chemical properties and biological activities.

    Pyrrolidine-2-one: A lactam derivative with distinct reactivity and applications.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-pentylpyrrolidine

InChI

InChI=1S/C9H19N/c1-2-3-4-6-9-7-5-8-10-9/h9-10H,2-8H2,1H3

InChI Key

LVLVZGGJJOWJSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.